[1-(2-Methylbenzyl)piperidin-4-yl]methylamine
Description
[1-(2-Methylbenzyl)piperidin-4-yl]methylamine is a piperidine derivative characterized by a 2-methylbenzyl group attached to the piperidine nitrogen and a methylamine substituent at the 4-position. This compound has garnered attention in medicinal chemistry due to its structural versatility and role as an intermediate in synthesizing multitarget inhibitors for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s . Its piperidine core and benzyl substituent enable interactions with central nervous system (CNS) targets, including cholinesterases, monoamine oxidases (MAOs), and dopamine receptors .
Properties
IUPAC Name |
[1-[(2-methylphenyl)methyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-4-2-3-5-14(12)11-16-8-6-13(10-15)7-9-16/h2-5,13H,6-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPCEKVJSLDCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylbenzyl)piperidin-4-yl]methylamine typically involves the reaction of piperidine with 2-methylbenzyl chloride under basic conditions to form the intermediate [1-(2-Methylbenzyl)piperidin-4-yl]methanol. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the methylamine group, converting it to a primary amine.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the benzyl group.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Proteomics Research: Utilized in the study of protein interactions and functions.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry:
Material Science: Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(2-Methylbenzyl)piperidin-4-yl]methylamine involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring mimics endogenous neurotransmitters, allowing the compound to bind to specific receptors and modulate their activity. This interaction can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Table 3: Physicochemical Comparisons
Salt formation (e.g., trihydrochloride in ) significantly enhances aqueous solubility, crucial for in vivo efficacy. The free base form of the target compound exhibits moderate lipophilicity, balancing blood-brain barrier permeability and metabolic stability .
Biological Activity
[1-(2-Methylbenzyl)piperidin-4-yl]methylamine , a piperidine derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a piperidine ring substituted with a 2-methylbenzyl group and a methylamine moiety, positioning it as a candidate for various therapeutic applications.
- Molecular Formula : C14H22N2
- Molecular Weight : 218.34 g/mol
The compound's structure allows it to interact with biological systems effectively, making it a subject of interest in drug development.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). Compounds with similar piperidine structures often mimic endogenous neurotransmitters, allowing them to bind to various receptors, including:
- Acetylcholine Receptors : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission in neurodegenerative diseases like Alzheimer's.
- Endocannabinoid System : Modulation of fatty acid amide hydrolase (FAAH), which is involved in the degradation of anandamide, an important endocannabinoid that influences pain and mood regulation.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Cholinesterase Inhibition : The compound has shown potential in inhibiting cholinesterases, which can enhance cholinergic signaling and may be beneficial in treating Alzheimer's disease .
- Antioxidant Properties : It has been associated with antioxidant activity, which can protect against oxidative stress-related damage in cells .
- Neuroprotective Effects : By modulating the endocannabinoid system, it may provide neuroprotective benefits against neurodegenerative processes .
Research Findings
Recent studies have explored the pharmacological profiles of related compounds that include the piperidine structure. Here are some key findings:
Case Study 1: Alzheimer’s Disease Models
A study demonstrated that compounds with a similar piperidine structure effectively inhibited cholinesterases in vitro and showed promising results in animal models for Alzheimer's disease. These compounds improved cognitive function by increasing acetylcholine levels in the brain.
Case Study 2: Neuroprotection
In vitro assays indicated that this compound exhibited significant neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines. The compound reduced markers of apoptosis and inflammation, suggesting its potential use as a therapeutic agent in neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
